Cas no 133179-57-4 (1H-Imidazole-4-carboxamide,5-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]-)

1H-Imidazole-4-carboxamide,5-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]- structure
133179-57-4 structure
Product Name:1H-Imidazole-4-carboxamide,5-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]-
CAS-nummer:133179-57-4
MF:C9H17N4O13P3
MW:482.171564817429
CID:153687
PubChem ID:164339
Update Time:2025-04-19

1H-Imidazole-4-carboxamide,5-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Imidazole-4-carboxamide,5-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]-
    • 1H-Imidazole-4-carboxamide,5-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]ox...
    • 1H-Imidazole-4-carboxamide,5-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pento
    • 5-amino-1-(2'-deoxy-beta-ribofuranosyl)imidazole-4-carboxamide-5'-triphosphate
    • 1H-Imidazole-4-carboxamide, 5-amino-1-(2-deoxy-5-O-(hydroxy((hydroxy(phasphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-
    • 5-amino-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-erythro-pentofuranosyl]-1H-imidazole-4-carboxamide
    • dZTP
    • DTXSID40927989
    • 133179-57-4
    • 5-Amino-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-1H-imidazole-4-carboximidic acid
    • [[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • Inchi: 1S/C9H17N4O13P3/c10-8-7(9(11)15)12-3-13(8)6-1-4(14)5(24-6)2-23-28(19,20)26-29(21,22)25-27(16,17)18/h3-6,14H,1-2,10H2,(H2,11,15)(H,19,20)(H,21,22)(H2,16,17,18)/t4-,5+,6+/m0/s1
    • InChI-sleutel: ZSWKTONLZMNFPT-KVQBGUIXSA-N
    • LACHT: P(=O)(O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H](C[C@H](N2C=NC(C(N)=O)=C2N)O1)O

Berekende eigenschappen

  • Exacte massa: 482.00061
  • Monoisotopische massa: 482
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 9
  • Complexiteit: 762
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -5
  • Topologisch pooloppervlak: 276Ų

Experimentele eigenschappen

  • Dichtheid: 2.5
  • Kookpunt: 951°Cat760mmHg
  • Vlampunt: 528.9°C
  • Brekindex: 1.818
  • PSA: 276.21
Aanbevolen leveranciers
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd